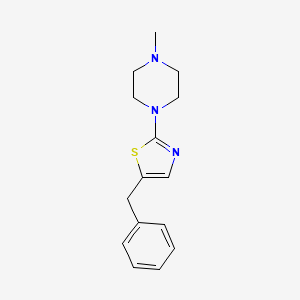
5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a benzyl group and a 4-methylpiperazin-1-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with benzyl bromide in the presence of a base to form the benzyl-substituted thiazole. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted thiazole.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione: Known for its anticancer properties.
1,2,4-Triazoles: Widely studied for their antimicrobial activities.
Uniqueness
5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H19N3S |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
5-benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H19N3S/c1-17-7-9-18(10-8-17)15-16-12-14(19-15)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI Key |
SEYYMKCMCPNQTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


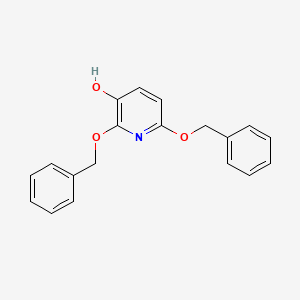

![[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol](/img/structure/B13900260.png)
![(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13900266.png)
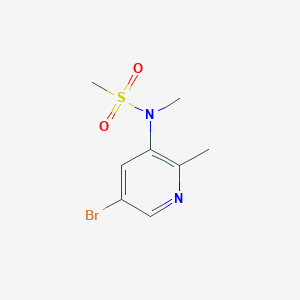
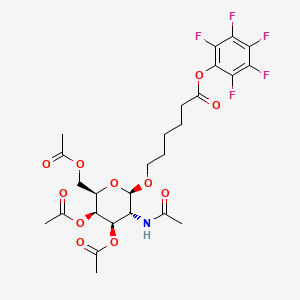
![Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B13900280.png)
![3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B13900294.png)

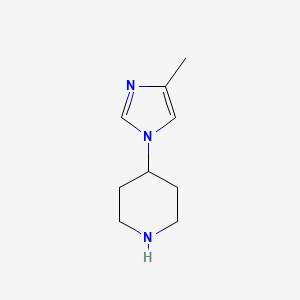
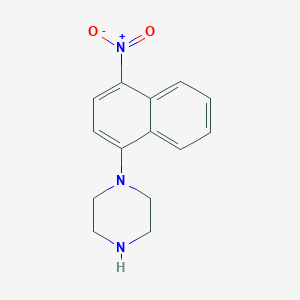
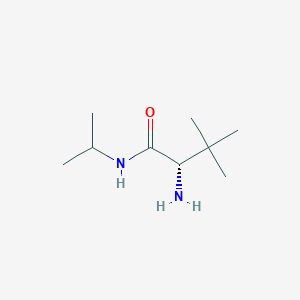
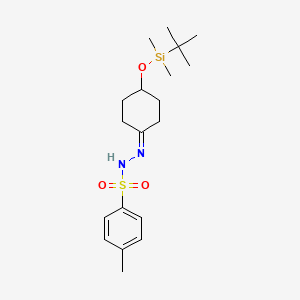
![tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13900322.png)
